molecular formula C25H20N2 B098456 4,4'-(9-Fluorenylidene)dianiline CAS No. 15499-84-0

4,4'-(9-Fluorenylidene)dianiline

Cat. No.: B098456
CAS No.: 15499-84-0
M. Wt: 348.4 g/mol
InChI Key: KIFDSGGWDIVQGN-UHFFFAOYSA-N
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Description

4,4’-(9-Fluorenylidene)dianiline is an organic compound with the molecular formula C25H20N2. It is a diamine derivative of fluorene, characterized by the presence of two aniline groups attached to the fluorene core. This compound is known for its unique structural properties and has found applications in various fields of scientific research and industry.

Scientific Research Applications

4,4’-(9-Fluorenylidene)dianiline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as an antiestrogenic agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Safety and Hazards

4,4’-(9-Fluorenylidene)dianiline is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The global market size for 4,4’-(9-Fluorenylidene)dianiline is expected to reach a significant value by 2029, indicating potential growth in its applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9-Fluorenylidene)dianiline typically involves the reaction of fluorene with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where fluorene is reacted with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4,4’-(9-Fluorenylidene)dianiline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(9-Fluorenylidene)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

  • 4,4’-(9-Fluorenylidene)diphenol
  • 4,4’-Oxydianiline
  • 4,4’-(Hexafluoroisopropylidene)dianiline

Comparison: 4,4’-(9-Fluorenylidene)dianiline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[9-(4-aminophenyl)fluoren-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFDSGGWDIVQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348173
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15499-84-0
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(9-Fluorenylidene)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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